Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate is a novel compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is characterized by the presence of a cyclopropyl group and a fluoromethyl substituent, which contribute to its unique properties and potential applications in various scientific fields.
The compound has been synthesized and studied for its biological activities, particularly in the context of drug discovery. Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate can be classified as:
The synthesis of Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity .
The molecular structure of Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate can be represented as follows:
The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would typically be used to confirm the structure during synthesis.
Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields .
The mechanism of action for Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate is primarily linked to its biological activity:
Data from biological assays would provide insight into its efficacy against various pathogens or cancer cell lines .
Relevant data such as solubility tests and stability assessments are essential for practical applications .
Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate has potential applications in:
Research continues into optimizing this compound's properties for enhanced efficacy and safety in these applications.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmaceutical potential was recognized [2] [8]. The pivotal breakthrough occurred in the 1960s with the approval of Oxolamine as a cough suppressant, marking the first therapeutic application of this scaffold [2]. Subsequent decades witnessed accelerated interest, leading to drugs like Prenoxdiazine (respiratory medicine), Ataluren (treatment for Duchenne muscular dystrophy), and Pleconaril (antiviral agent) [2]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles isolated from the sea slug Phidiana militaris—further validated the scaffold’s biological relevance, demonstrating cytotoxic activity and receptor modulation capabilities [2] [8].
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Time Period | Key Developments | Therapeutic Area |
---|---|---|
1884 | Initial synthesis by Tiemann & Krüger | N/A |
1960s | Oxolamine (first clinical drug) | Cough suppression |
1980–2000 | Prenoxdiazine, Butalamine, Proxazole | Respiratory/Vascular/GI |
Post-2000 | Ataluren, Pleconaril | Genetic disorders/Antiviral |
2011 | Isolation of Phidianidines A & B | Cytotoxic/Receptor agonists |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while mimicking their spatial and electronic properties [2] [5]. Key advantages include:
Incorporating fluorinated cyclopropane groups into bioactive molecules leverages fluorine’s unique properties to optimize drug-like characteristics. When appended to the 1,2,4-oxadiazole core—as in Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate—these moieties confer three critical advantages [3] [6]:
Table 2: Physicochemical Impact of Fluorinated Cyclopropane on Drug Properties
Property | Non-Fluorinated Analogs | Fluorinated Cyclopropane | Biological Implication |
---|---|---|---|
Metabolic Half-life | 0.5–2 h | 3–8 h | Reduced dosing frequency |
cLogP | 1.0–1.3 | 1.5–1.8 | Enhanced membrane permeation |
Oxidative Metabolism | High (C-H cleavage) | Low (C-F inert) | Increased plasma exposure |
Torsional Energy | 5–8 kcal/mol | 10–15 kcal/mol | Rigidified bioactive conformation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3